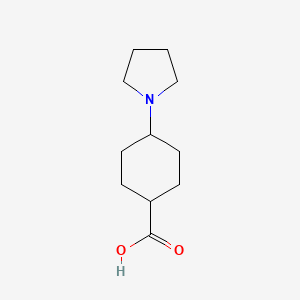

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s molecular formula is C11H19NO2.

Synthesis Analysis

The synthesis of pyrrolidine compounds is often achieved through ring construction from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used can greatly influence the final product .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Novel Deconjugative Esterification

4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification of 2-cyclohexylideneacetic acids showcased the compound's utility in producing isopropyl 2-(cyclohex-l-enyl)acetate through carbodiimide couplings, highlighting its role in facilitating unique esterification reactions (Sano et al., 2006).

Regio- and Stereochemistry in Chemical Reactions

The compound's involvement in reactions with methyl (E)- and (Z)-β-styryl sulphone showed unusual regio- and stereo-chemical outcomes, demonstrating its effect on controlling reaction specificity and product formation (Fabrissin et al., 1980).

Stereoselective Organocatalysis

Polystyrene-immobilized pyrrolidine acted as a highly efficient, recyclable organocatalyst for asymmetric Michael addition of cyclohexanone to nitroolefins, illustrating the compound's potential in enhancing stereoselectivity and efficiency in organocatalytic processes (Miao & Wang, 2008).

Synthesis of Pyrrolin-4-ones

A gold-catalyzed approach for the synthesis of pyrrolin-4-ones from alpha-amino-ynone derivatives utilized the compound, showcasing its role in the efficient synthesis of important intermediates for producing functionalized pyrrolidines and other natural products (Gouault et al., 2009).

Biological Activity Prediction

The compound's derivatives have been involved in the synthesis of novel bicyclic systems with potential biological activities, as indicated by PASS predictions, suggesting its use in the development of new pharmaceutical compounds (Kharchenko et al., 2008).

properties

IUPAC Name |

4-pyrrolidin-1-ylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h9-10H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLIRKPCVTUTII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)

![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)